![molecular formula C17H17ClN4OS2 B2365301 (4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(2,4-dimethylthiazol-5-yl)methanone CAS No. 1171145-12-2](/img/structure/B2365301.png)
(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(2,4-dimethylthiazol-5-yl)methanone
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Description
(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(2,4-dimethylthiazol-5-yl)methanone is a useful research compound. Its molecular formula is C17H17ClN4OS2 and its molecular weight is 392.92. The purity is usually 95%.
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Biological Activity
The compound (4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(2,4-dimethylthiazol-5-yl)methanone is a thiazole-based derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C17H17ClN4OS2
- Molecular Weight : 392.92 g/mol
- CAS Number : 1171145-12-2
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The thiazole moiety is known for its role in modulating biological functions, which may lead to the inhibition of specific pathways involved in disease processes.
1. Antitumor Activity
Research indicates that compounds containing thiazole rings exhibit significant antitumor properties. The structure–activity relationship (SAR) analysis suggests that modifications on the thiazole ring enhance cytotoxic effects against various cancer cell lines. For instance, studies reported that similar thiazole derivatives showed IC50 values in the low micromolar range against human glioblastoma and melanoma cells, indicating potent anticancer activity .
2. Antimicrobial Properties
Thiazole derivatives have been extensively studied for their antimicrobial effects. The presence of the chlorobenzo[d]thiazole moiety in this compound may contribute to its ability to inhibit bacterial growth. Preliminary studies have shown promising results against several bacterial strains, suggesting potential as an antibiotic agent.
3. Anticonvulsant Activity
Thiazoles are also recognized for their anticonvulsant properties. Analogues similar to this compound have demonstrated efficacy in reducing seizure activity in animal models, which could be a significant therapeutic application for neurological disorders .
Research Findings and Case Studies
Properties
IUPAC Name |
[4-(4-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-(2,4-dimethyl-1,3-thiazol-5-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN4OS2/c1-10-15(24-11(2)19-10)16(23)21-6-8-22(9-7-21)17-20-14-12(18)4-3-5-13(14)25-17/h3-5H,6-9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBEHPKBEBQRZHF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)N2CCN(CC2)C3=NC4=C(S3)C=CC=C4Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN4OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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